REACTION_CXSMILES
|
C(OC(N1C2C(=CC=C(CO)C=2)C=C1)=O)(C)(C)C.[C:19]([O:23][C:24]([N:26]1[C:34]2[C:29](=[C:30]([CH:35]=[O:36])[CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27]1)=[O:25])([CH3:22])([CH3:21])[CH3:20]>>[C:19]([O:23][C:24]([N:26]1[C:34]2[C:29](=[C:30]([CH2:35][OH:36])[CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27]1)=[O:25])([CH3:22])([CH3:20])[CH3:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=CC=C(C=C12)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=C(C=CC=C12)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC2=C(C=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |